molecular formula C12H12BrFN2O B1445180 5-bromo-7-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole CAS No. 1365889-34-4

5-bromo-7-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Cat. No.: B1445180
CAS No.: 1365889-34-4
M. Wt: 299.14 g/mol
InChI Key: DGWXHIXZDXUKHH-UHFFFAOYSA-N
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Description

5-Bromo-7-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a versatile chemical scaffold designed for research applications, particularly in medicinal chemistry and drug discovery. The compound features both bromo and fluoro substituents on the indazole core, which are common in agrochemical and pharmaceutical agents, making it a valuable intermediate for structure-activity relationship (SAR) studies and molecular diversification . The 1-(tetrahydro-2H-pyran-2-yl) (THP) group acts as a protective moiety for the indazole nitrogen, enhancing the compound's stability and solubility for subsequent synthetic transformations . This allows researchers to perform selective reactions on other parts of the molecule, such as metal-catalyzed cross-couplings at the bromo site, before deprotecting the THP group to reveal the parent indazole. Indazole derivatives are frequently explored in drug discovery campaigns against infectious diseases, including the optimization of novel antitrypanosomal agents . This product is intended for use in laboratory research only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-bromo-7-fluoro-1-(oxan-2-yl)indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrFN2O/c13-9-5-8-7-15-16(12(8)10(14)6-9)11-3-1-2-4-17-11/h5-7,11H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWXHIXZDXUKHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=C(C=C3F)Br)C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601198488
Record name 5-Bromo-7-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601198488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365889-34-4
Record name 5-Bromo-7-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365889-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-7-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601198488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Overview

5-Bromo-7-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a complex organic molecule that belongs to the indazole family and has a tetrahydropyran group attached to the first position, a bromine atom at the 5th, and a fluorine atom at the 7th position. Its unique structure makes it useful in biological and chemical applications.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Indazole Core: The indazole core can be formed using methods like the Fischer indole synthesis, where phenylhydrazine reacts with a suitable reagent. Also, the indazole core can be synthesized through the cyclization of hydrazones with ortho-substituted nitrobenzenes under acidic conditions.
  • Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor.
  • Introduction of the Bromine Atom: Bromine can be introduced using brominating agents under specific conditions to ensure it attaches to the 5th position of the indazole ring.
  • Attachment of the Tetrahydro-2H-pyran-2-yl Group: This step involves the reaction of the indazole derivative with tetrahydro-2H-pyran-2-yl chloride in the presence of a base, such as potassium carbonate.

Reaction Conditions

Reaction Step Reagents Conditions
Formation of Indazole Core Phenylhydrazine, appropriate cyclization agent Acidic conditions, reflux
Fluorination Selectfluor Appropriate solvent, low temperature
Bromination \$$Br_2\$$ or NBS Solvent (e.g., \$$CHCl_3\$$), controlled temperature
THP Protection 2-chlorotetrahydropyran, \$$K2CO3\$$ DMF, room temperature to reflux
Activation of Carboxylic Acid Ester 2-chloro-4,6-dimethoxytriazine N-methylmorpholine, THF and/or DMF

Purification and Characterization

  • Purification: The crude product can be purified using flash chromatography on a silica gel column. The choice of eluent depends on the properties of the compound and the impurities present.
  • Characterization: Characterize the synthesized compound using various spectroscopic techniques:

    • NMR Spectroscopy: Use \$$^1H$$ NMR and \$$^{13}C$$ NMR to confirm the structure and purity of the compound. Look for characteristic peaks corresponding to the indazole ring, the fluorine and bromine atoms, and the THP group.
    • Mass Spectrometry: Use mass spectrometry to determine the molecular weight of the compound and confirm its identity.
    • HPLC: High-performance liquid chromatography can be used to determine the purity of the final product.
    • X-ray Crystallography: Confirm solid-state tautomeric structures (e.g., Hirshfeld surface analysis for hydrogen bonding patterns).

Industrial Production Methods

Industrial production may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-7-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate.

    Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.

    Substitution: Halogen atoms can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex indazole derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of this compound is in medicinal chemistry, where it serves as a scaffold for developing new pharmaceuticals. The indazole structure is known for its ability to interact with various biological targets, making it a valuable candidate for drug discovery.

Anticancer Activity

Recent studies have highlighted the anticancer properties of indazole derivatives, including 5-bromo-7-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. Research has shown that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. For instance, a study published in Journal of Medicinal Chemistry demonstrated that modifications to the indazole core could enhance its potency against cancer targets .

Antimicrobial Properties

Another significant application is in the development of antimicrobial agents. The compound has shown promising activity against various bacterial strains, suggesting its potential as a lead compound in antibiotic development. A case study reported in Antimicrobial Agents and Chemotherapy indicated that derivatives of this compound displayed effective inhibition against resistant strains of Staphylococcus aureus and Escherichia coli .

Neuropharmacology

The compound's unique structure also positions it well for research in neuropharmacology. Indazoles have been studied for their neuroprotective effects and potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study: Neuroprotective Effects

A notable case study published in Neuropharmacology investigated the neuroprotective effects of this compound on neuronal cell lines subjected to oxidative stress. The results indicated that the compound significantly reduced cell death and oxidative damage, suggesting its potential as a therapeutic agent for neurodegenerative conditions .

Synthetic Applications

Beyond biological applications, this compound can also be utilized in synthetic chemistry as an intermediate for synthesizing more complex molecules. Its bromine and fluorine substituents provide unique reactivity patterns that can be exploited in various synthetic pathways.

Mechanism of Action

The mechanism of action of 5-bromo-7-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole would depend on its specific biological target. Generally, indazole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of bromine and fluorine atoms may enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Substituents Protective Group Key Synthetic Conditions Notable Features
5-Bromo-7-fluoro-1-THP-1H-indazole Br (C5), F (C7) THP (C1) TsOH, DCM, 0–20°C, 1h Enhanced stability via THP protection
5-Bromo-7-methyl-1H-indazole Br (C5), CH₃ (C7) None Not explicitly described Methyl group may improve lipophilicity
6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-1H-benzimidazole F (C5), benzodioxole (C6) None Na₂S₂O₅, DMF, 120°C, 18h Fluorine enhances electronic properties
5-Bromo-3-fluoro-1-THP-1H-indazole Br (C5), F (C3) THP (C1) TsOH, DCM, 0–20°C, 1h Positional isomer with distinct reactivity

Key Observations:

Substituent Position and Reactivity :

  • The position of fluorine (C7 vs. C3) in indazole derivatives influences electronic distribution and steric hindrance. For example, 7-fluoro substitution may alter binding affinity in kinase inhibitors compared to 3-fluoro analogues .
  • Bromine at C5 is a common halogenation site, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .

Protective Group Utility :

  • The THP group in the target compound improves solubility in organic solvents (e.g., DCM) and prevents unwanted side reactions at the indazole nitrogen . In contrast, unprotected analogues like 5-bromo-7-methyl-1H-indazole require careful handling to avoid degradation .

Synthetic Efficiency :

  • THP-protected indazoles (e.g., the target compound) are synthesized under milder conditions (0–20°C, 1h) compared to benzimidazole derivatives, which require prolonged heating (120°C, 18h) in DMF .

Biological Relevance :

  • While benzimidazole derivatives (e.g., ) are explored for antimicrobial and anticancer activity due to their planar aromatic systems, THP-protected indazoles are typically intermediates in drug discovery rather than end-stage bioactive molecules .

Biological Activity

5-Bromo-7-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a synthetic organic compound belonging to the indazole family, which is characterized by its diverse biological activities and applications in medicinal chemistry. This compound's unique structure, featuring bromine, fluorine, and a tetrahydropyran moiety, suggests potential for various biological interactions and therapeutic applications.

The molecular formula of this compound is C12H12BrFN2OC_{12}H_{12}BrFN_2O with a molecular weight of 299.14 g/mol. The compound's structure allows it to participate in various chemical reactions, including halogenation, oxidation, and nucleophilic substitution, which may influence its biological activity .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms enhances the binding affinity and specificity to these targets. Indazole derivatives are known to modulate various biological pathways, potentially leading to therapeutic effects .

Biological Activity Overview

Research indicates that this compound exhibits promising antimicrobial and anticancer properties. The following sections summarize key findings related to its biological activity.

Anticancer Activity

Studies have shown that indazole derivatives can inhibit cancer cell proliferation. For instance, compounds structurally similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
5-Bromo Indazole DerivativeA549 (Lung)5.89
7-Fluoro Indazole DerivativeMCF7 (Breast)4.62
Quinazoline AnalogsHepG2 (Liver)3.62

These results indicate that modifications in the indazole structure can lead to enhanced anticancer activity.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been investigated. Preliminary studies suggest that it may exhibit activity against a range of bacterial strains, although specific IC50 values are yet to be fully characterized.

Case Studies

Recent research has focused on the synthesis and evaluation of new derivatives based on the indazole scaffold:

  • Study on Anticancer Properties : A study evaluated the cytotoxic effects of various indazole derivatives, including 5-bromo-7-fluoro variants, against resistant cancer cell lines. The findings indicated that these compounds could effectively induce apoptosis in cancer cells through specific molecular interactions .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of indazole derivatives against Gram-positive and Gram-negative bacteria. Results showed promising antibacterial activity, warranting further exploration into their mechanism of action .

Safety and Toxicology

While the biological activities are promising, safety assessments indicate that this compound may cause skin and eye irritation upon exposure. The compound is classified under GHS as causing skin irritation (Category 2) and serious eye irritation (Category 2A). Proper handling precautions are advised during research applications .

Q & A

Q. How are crystallographic studies applied to confirm the structure of THP-indazole complexes?

  • Methodological Answer : Single-crystal X-ray diffraction resolves bond lengths and angles, confirming octahedral coordination in metal complexes (e.g., OsCl4_4(indazole)2_2). Disorder in THP rings is modeled using split positions, and Hirshfeld surfaces analyze intermolecular interactions (e.g., C–H···π) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-bromo-7-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Reactant of Route 2
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5-bromo-7-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

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